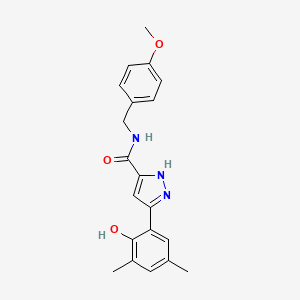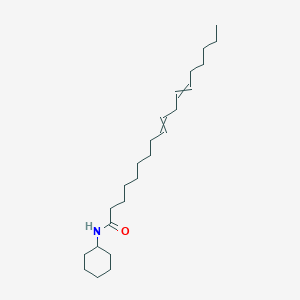
methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid, which is converted to the desired oxadiazole through a series of reactions involving hydrazine and carbon dioxide . The reaction conditions often require the use of strong acids like concentrated sulfuric acid or reagents such as phosphorus oxychloride (POCl3) .
Industrial Production Methods
In industrial settings, the production of oxadiazoles, including this compound, may involve more scalable and environmentally benign methods. These methods often utilize palladium-catalyzed cyclization reactions under carbon monoxide (CO) atmosphere with triethylamine (TEA) as a solvent . This approach minimizes the use of harsh reagents and allows for higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and aromatic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being studied for their anticancer properties.
Wirkmechanismus
The mechanism of action of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and targets depend on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different reactivity and applications.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, leading to different chemical properties and biological activities.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring, known for its diverse pharmacological activities.
Uniqueness
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate stands out due to its specific combination of the oxadiazole ring and the benzoate group, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H8N2O4 |
|---|---|
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
methyl 4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-12-10(14)16-8/h2-5H,1H3,(H,12,14) |
InChI-Schlüssel |
CAERDZZPKKXCNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088755.png)

![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B14088759.png)
![(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14088764.png)
![2-[4-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(pentafluorobenzyl)oxy]phenol](/img/structure/B14088771.png)
![Ethyl 2-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14088772.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B14088774.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088776.png)



![6,7-Dimethyl-2-(4-methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088817.png)

